Cas no 2229213-08-3 (tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate)

tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate
- tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate
- 2229213-08-3
- EN300-1883630
-
- Inchi: 1S/C13H19ClN4O3/c1-13(2,3)21-12(20)17-8(6-19)9-10(14)15-7-16-11(9)18(4)5/h6-8H,1-5H3,(H,17,20)
- InChI Key: LPRSEBPEDIZAHB-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC=N1)N(C)C)C(C=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 314.1145682g/mol
- Monoisotopic Mass: 314.1145682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 84.4Ų
tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883630-0.1g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 0.1g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1883630-0.25g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 0.25g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1883630-5.0g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 5g |
$5470.0 | 2023-05-23 | ||
Enamine | EN300-1883630-0.05g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 0.05g |
$1584.0 | 2023-09-18 | ||
Enamine | EN300-1883630-10g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 10g |
$8110.0 | 2023-09-18 | ||
Enamine | EN300-1883630-10.0g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 10g |
$8110.0 | 2023-05-23 | ||
Enamine | EN300-1883630-1g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 1g |
$1887.0 | 2023-09-18 | ||
Enamine | EN300-1883630-2.5g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 2.5g |
$3696.0 | 2023-09-18 | ||
Enamine | EN300-1883630-1.0g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 1g |
$1887.0 | 2023-05-23 | ||
Enamine | EN300-1883630-0.5g |
tert-butyl N-{1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-oxoethyl}carbamate |
2229213-08-3 | 0.5g |
$1811.0 | 2023-09-18 |
tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Back matter
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate
tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate, with the CAS number 2229213-08-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which includes a pyrimidine ring system, a carbamate group, and several substituents that contribute to its unique properties. Recent advancements in chemical synthesis and drug discovery have further highlighted its potential applications in therapeutic interventions.
The molecular structure of this compound is characterized by a pyrimidine ring, which serves as a central scaffold. The pyrimidine ring is substituted with a chlorine atom at the 4-position and a dimethylamino group at the 6-position, both of which play crucial roles in modulating the compound's chemical reactivity and biological activity. Additionally, the 5-position of the pyrimidine ring is connected to an ethyl group that terminates in a carbamate moiety. This arrangement not only enhances the compound's stability but also facilitates its interaction with biological targets.
Recent studies have demonstrated that this compound exhibits significant potential as a lead molecule in drug development. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, researchers have reported that the compound demonstrates inhibitory activity against certain kinases, which are key players in various pathological processes, including cancer and inflammatory diseases. These findings underscore its potential as a candidate for anti-cancer and anti-inflammatory therapies.
The synthesis of tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate involves a multi-step process that combines principles from organic synthesis and catalysis. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling, has enabled chemists to construct the pyrimidine scaffold with high precision. Furthermore, the introduction of substituents at specific positions on the ring system requires meticulous control over reaction conditions to ensure optimal yields and purity.
In terms of pharmacokinetics, this compound has shown promising results in preclinical studies. Its absorption, distribution, metabolism, and excretion (ADME) properties have been evaluated in vitro and in vivo models, revealing favorable bioavailability and metabolic stability. These attributes are critical for its potential translation into clinical applications. However, further studies are required to fully understand its pharmacokinetic profile and safety profile in humans.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, which is essential for predicting its binding affinity to biological targets. Additionally, quantum chemical calculations have been employed to analyze its electronic structure and reactivity, further aiding in the design of more potent derivatives.
Recent advancements in high-throughput screening techniques have also contributed to the identification of novel analogs of this compound with improved potency and selectivity. By modifying specific substituents on the pyrimidine ring or altering the carbamate moiety, researchers have been able to fine-tune the compound's biological activity. These efforts have led to the discovery of several promising candidates that are currently under investigation for their therapeutic potential.
In conclusion, tert-butyl N-{1-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2-oxoethyl}carbamate represents a cutting-edge compound with significant potential in drug discovery and development. Its unique structure, combined with advances in synthetic chemistry and computational modeling, positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound may pave the way for innovative therapeutic strategies across various disease areas.
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